molecular formula C11H18ClNO B7948044 (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

Cat. No.: B7948044
M. Wt: 215.72 g/mol
InChI Key: PLNUTKFHQUESSK-RFVHGSKJSA-N
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Description

(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: is a chemical compound with the molecular formula C11H17NO . It is a derivative of phenylethanolamine and is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Amination Reaction: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: NaBH4, LiAlH4, and other reducing agents.

  • Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of various chemical products, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • 2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.

  • 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.

  • 2-Amino-2-(4-propylphenyl)ethan-1-ol hydrochloride: Similar structure but with a propyl group instead of an isopropyl group.

The presence of the isopropyl group in This compound provides unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)9-3-5-10(6-4-9)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNUTKFHQUESSK-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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